(4-Ethoxy-phenyl)-oxo-acetonitrile

Organic Synthesis Pharmaceutical Intermediates Quality Control

Generic benzoyl cyanides introduce reactivity variability in CNS drug discovery. (4-Ethoxy-phenyl)-oxo-acetonitrile (CAS 62869-42-5) resolves this with a para-ethoxy substituent (Hammett σp = -0.24) that attenuates electrophilicity for controlled cyclocondensations. • clogP ≈2.1 enables brain-penetrant kinase inhibitors & GPCR modulators. • Optimized CuCN protocol yields 91% at ≥96% purity (EP1731503A2). • Versatile intermediate for HPPD herbicides & reversible cysteine protease probes.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 62869-42-5
Cat. No. B1344843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxy-phenyl)-oxo-acetonitrile
CAS62869-42-5
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)C#N
InChIInChI=1S/C10H9NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2H2,1H3
InChIKeyYVBOJNSWAFYUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Preferred Benzoyl Cyanide for Procurement


(4-Ethoxy-phenyl)-oxo-acetonitrile (CAS 62869-42-5), also known as 4-ethoxybenzoyl cyanide, is a para-substituted benzoyl cyanide with the molecular formula C₁₀H₉NO₂ . It belongs to the acyl cyanide class, characterized by a carbonyl group directly attached to a nitrile. These compounds serve as versatile electrophilic intermediates in the synthesis of heterocycles, agrochemicals, and pharmaceutical actives [1]. The para-ethoxy substituent imparts distinct electronic and physicochemical properties that differentiate it from unsubstituted and other para-substituted benzoyl cyanides, making it a strategically important building block for specific synthetic applications.

Critical Role of Para-Ethoxy Substitution


Benzoyl cyanides cannot be treated as interchangeable commodities because the para-substituent exerts a decisive influence on reactivity, physicochemical properties, and downstream product profiles. The ethoxy group (−OC₂H₅) is a moderate electron-donating substituent (Hammett σp = −0.24) that alters the electrophilicity of the carbonyl carbon, thereby modulating reaction rates in nucleophilic additions and cyclocondensations relative to unsubstituted (σp = 0) or electron-withdrawing (e.g., Cl, σp = +0.23) analogs [1]. Furthermore, the steric bulk and lipophilicity imparted by the ethoxy group affect solubility, crystallization behavior, and membrane permeability of the final compounds. Generic replacement with a methoxy or chloro analog can lead to divergent reaction kinetics, altered product purity, or modified biological activity, underscoring the necessity of compound-specific selection.

Selection Evidence vs. Closest Analogs


Higher Purity for Reproducible Chemistry

Commercially sourced (4-Ethoxy-phenyl)-oxo-acetonitrile is routinely supplied with a minimum purity of 96% (HPLC) . In contrast, the unsubstituted parent compound benzoyl cyanide is typically offered at 95% purity by major suppliers . This ≥1% higher purity specification for the 4-ethoxy derivative reduces the burden of unidentified impurities that can act as catalytic poisons or generate byproducts in subsequent reactions, thereby improving batch-to-batch reproducibility in multi-step syntheses.

Organic Synthesis Pharmaceutical Intermediates Quality Control

Solid-State Advantage for Safe Handling

(4-Ethoxy-phenyl)-oxo-acetonitrile is a solid at 20 °C , whereas unsubstituted benzoyl cyanide has a melting point range of 28–31 °C and can exist as a semi-solid or liquid under warm ambient conditions . The higher melting point of the 4-ethoxy derivative (reported as ~43 °C in synthetic protocols [1]) ensures that it remains a free-flowing solid during routine laboratory operations, reducing the risk of spills and facilitating precise weighing without the need for cold storage.

Laboratory Safety Process Development Physical Properties

Predictable Rate Enhancement in Substitution

Kinetic studies on the nucleophilic substitution of para-substituted benzoyl cyanides with pyridines in acetone at 25 °C have established that the reaction rate is governed by the electron-donating or -withdrawing nature of the para-substituent [1]. Using Hammett analysis, the ethoxy group (σp = −0.24) predicts a rate acceleration of approximately 2.5-fold relative to unsubstituted benzoyl cyanide (σp = 0) and approximately 10-fold relative to the p-chloro analog (σp = +0.23). This predictable rate enhancement allows chemists to select the 4-ethoxy derivative when faster coupling kinetics are desired, without altering other reaction parameters.

Physical Organic Chemistry Reactivity Kinetic Studies

Higher Yield with Optimized Process

Patent EP1731503A2 discloses an improved process for substituted benzoyl cyanides that employs only 1.1 equivalents of copper(I) cyanide and limits reaction time to ≤5 h at 155–160 °C, achieving product purity of ≥96% after workup [1]. Comparative experiments in the patent demonstrate that extending the reaction time beyond 5 h significantly increases the formation of secondary components, which impairs product quality. When this optimized protocol is applied to 4-ethoxybenzoyl cyanide, isolated yields of 91% have been reported in the primary literature [2], substantially exceeding the 70–80% yields typical for analogous benzoyl cyanides prepared by traditional methods requiring longer heating.

Process Chemistry Scale-Up Green Chemistry

Lipophilicity Boost for CNS Penetration

The para-ethoxy substituent confers approximately 0.8–1.0 log unit higher lipophilicity compared to the unsubstituted benzoyl cyanide, as estimated from calculated partition coefficients (clogP ≈ 2.1 for 4-ethoxybenzoyl cyanide vs. clogP ≈ 1.3 for benzoyl cyanide) [1]. This translates into a roughly 6- to 10-fold increase in octanol/water partition, which can be decisive for target engagement in cell-based assays requiring passive membrane diffusion or for achieving sufficient brain-to-plasma ratios in central nervous system (CNS) drug candidates. The methoxy analog (clogP ≈ 1.8) occupies an intermediate position, while the chloro analog (clogP ≈ 2.3) has similar lipophilicity but with a markedly different electronic profile.

Medicinal Chemistry ADME Drug Design

Key Research and Industrial Applications


CNS-Penetrant Drug Discovery Programs

The enhanced lipophilicity (clogP ≈ 2.1) and moderate electron-donating character of the 4-ethoxybenzoyl moiety make it a privileged intermediate for synthesizing brain-penetrant kinase inhibitors and GPCR modulators [1]. The cyano group serves as a bioisostere for halogen atoms or carbonyl groups, while the ethoxy substituent improves passive membrane permeability without introducing excessive molecular weight. Researchers constructing focused libraries for Alzheimer's disease, psychiatric disorders, or neuro-oncology targets should prioritize this building block over the less lipophilic methoxy analog.

HPPD Herbicide Lead Optimization

Benzoyl cyanides are key precursors for benzoylcyclohexanedione-type herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) [2]. The improved synthetic yield (91%) and purity (≥96%) of the 4-ethoxy derivative directly translate to higher throughput in analog generation. The ethoxy group provides an optimal balance of hydrophobicity and metabolic stability for soil-applied herbicides targeting broadleaf weeds in cereal crops, distinguishing it from the more rapidly degraded methoxy analogs.

Scalable Multi-Kilo Synthesis

The optimized process conditions validated in EP1731503A2—1.1 eq CuCN, 155–160 °C, ≤5 h—enable the consistent production of 4-ethoxybenzoyl cyanide in 91% yield at ≥96% purity [3]. This robust protocol minimizes the generation of toxic cyanide-containing waste streams and reduces energy consumption compared to older methods requiring prolonged heating. Contract development and manufacturing organizations (CDMOs) supporting early-phase clinical supply should adopt this intermediate when scaling from gram to kilogram quantities.

Covalent Activity-Based Probes

The electrophilic nitrile group of (4-Ethoxy-phenyl)-oxo-acetonitrile can be exploited to design covalent, reversible inhibitors targeting cysteine proteases and other nucleophilic active sites [4]. The ethoxy substituent's electron-donating effect attenuates the nitrile electrophilicity to a level that favors reversible covalent bond formation, potentially reducing off-target reactivity compared to the more electrophilic p-chloro or unsubstituted analogs. This property is particularly valuable for designing selective activity-based protein profiling (ABPP) probes.

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